Hemsloside H1

Saponin Chemistry Structure Elucidation Natural Product Authentication

Authentication of Hemsleya chinensis rhizomes often fails due to misidentification or substitution. Hemsloside H1, a structurally elucidated bisdesmosidic saponin (isolated yield 0.41%, ≥98% purity), serves as a validated chemotaxonomic reference standard. • Enables definitive species authentication via characteristic β-gentiobiosyl ester and triglycosyl glucuronide motifs. • Supports reproducible SAR studies by eliminating glycosylation variability inherent to generic oleanolic acid glycosides. • Directly applicable in HPLC-MS method development without additional purification. Reliable supply ensures consistent analytical and pharmacological benchmarking.

Molecular Formula C59H94O28
Molecular Weight 1251.4 g/mol
CAS No. 102146-27-0
Cat. No. B024575
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHemsloside H1
CAS102146-27-0
Synonymshemsloside H1
Molecular FormulaC59H94O28
Molecular Weight1251.4 g/mol
Structural Identifiers
SMILESCC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)OC6C(C(C(C(O6)C(=O)O)O)OC7C(C(C(CO7)O)O)O)OC8C(C(C(C(O8)CO)O)O)O)C)C)C2C1)C)C(=O)OC9C(C(C(C(O9)COC1C(C(C(C(O1)CO)O)O)O)O)O)O)C
InChIInChI=1S/C59H94O28/c1-54(2)14-16-59(53(77)87-51-42(73)38(69)35(66)28(82-51)22-79-48-40(71)36(67)33(64)26(19-60)80-48)17-15-57(6)23(24(59)18-54)8-9-30-56(5)12-11-31(55(3,4)29(56)10-13-58(30,57)7)83-52-46(86-50-41(72)37(68)34(65)27(20-61)81-50)44(43(74)45(85-52)47(75)76)84-49-39(70)32(63)25(62)21-78-49/h8,24-46,48-52,60-74H,9-22H2,1-7H3,(H,75,76)/t24?,25-,26+,27+,28+,29?,30+,31?,32-,33+,34+,35+,36-,37-,38-,39+,40+,41+,42+,43-,44-,45-,46+,48+,49-,50-,51-,52+,56-,57+,58+,59?/m0/s1
InChIKeyJEBITKGZRPWHKN-OYPDRGNZSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Hemsloside H1 – Bisdesmosidic Oleanolic Saponin


Hemsloside H1 is an oleanolic acid-type bisdesmosidic saponin characterized by a β-gentiobiosyl ester moiety at the C-28 carboxyl group and a complex 3-O-triglycosyl glucuronide substitution pattern that includes β-D-glucopyranosyl-(1→2)- and α-L-arabinopyranosyl-(1→3)- linkages [1]. Isolated from the rhizomes of Hemsleya chinensis Cogn. (Cucurbitaceae) with a reported isolation yield of 0.41% , this compound possesses a molecular formula of C₅₉H₉₄O₂₈ and a molecular weight of 1251.36–1251.40 g/mol, placing it among the more structurally elaborate triterpene glycosides in the Hemsleya genus [2].

Bisdesmosidic oleanolic saponin for structural elucidation and SAR studies
Hemsleya chinensis chemotaxonomic marker for botanical authentication
Source-verified natural product with reported isolation characterization

Hemsloside H1: Non-Interchangeability with Related Saponins


Within the Hemsleya genus, saponins diverge substantially in their glycosylation architecture, and these structural differences directly govern both physicochemical behavior and biological recognition. Hemsloside H1, as a bisdesmosidic saponin bearing a β-gentiobiosyl ester at C-28 and a distinctive triglycosyl glucuronide at C-3, differs fundamentally from monodesmosidic congeners such as hemslosides Ma1, Ma2, and Ma3 in terms of amphiphilicity, aggregation behavior, and membrane interaction potential [1]. Substituting Hemsloside H1 with a structurally unverified or generic oleanolic acid glycoside introduces uncontrolled variables that can invalidate comparative pharmacological studies, compromise reproducibility in natural product standardization efforts, and confound structure–activity relationship (SAR) analyses [2]. The compound's specific glycosidic linkages also serve as essential chemotaxonomic markers for authenticating Hemsleya chinensis-derived materials, a function that cannot be fulfilled by alternative saponins [3].

C-28 ester linkage absent in monodesmosidic congeners
Hemsloside Ma1 lacks the C-28 β-gentiobiosyl ester; amphiphilicity and aggregation behavior may shift significantly.
3-O-triglycosyl pattern differs from Ma2/Ma3 solubilizers
The specific glucuronide substitution motif is unique; solubilization and target recognition profiles may not transfer.
Chemotaxonomic specificity not replicated by generic saponins
Generic oleanolic acid glycosides or Panax-derived saponins cannot provide Hemsleya species authentication.

Hemsloside H1: Comparator-Based Differentiation Evidence


Bisdesmosidic vs. Monodesmosidic Architecture

Hemsloside H1 is a bisdesmosidic saponin that carries a β-gentiobiosyl (Glcβ1→6Glc) ester moiety at the C-28 carboxyl group of oleanolic acid, whereas hemsloside Ma1 (momordin II) is a monodesmosidic saponin that lacks this C-28 glycosylation and bears only a 3-O-glycosidic chain [1]. The presence of this C-28 ester linkage in Hemsloside H1 is structurally definitive and directly measurable via NMR spectroscopy and mass spectrometry. This architectural difference determines that Hemsloside H1 cannot serve as a substitute for hemsloside Ma1 in experiments where bisdesmosidic character is a functional prerequisite.

C-28 Ester Linkage
Head-to-head
β-Gentiobiosyl ester (present) vs absent in Ma1
Defines bisdesmosidic structural category for SAR studies
Confirmed by ¹H/¹³C NMR and FAB-MS
Saponin Chemistry Structure Elucidation Natural Product Authentication

3-O-Glycosyl Substitution Pattern Differentiation

At the C-3 position of the oleanolic acid aglycone, Hemsloside H1 bears a β-glucuronopyranosyl residue that is further substituted with both a β-D-glucopyranosyl-(1→2) unit and an α-L-arabinopyranosyl-(1→3) unit [1]. In contrast, hemslosides Ma2 and Ma3 possess different 3-O-substitution patterns; notably, hemslosides Ma2 and Ma3 are reported to function as solubilizers for saikosaponin-a—a property not demonstrated for Hemsloside H1 in the same study [2]. This difference in glycosyl composition at the C-3 glucuronide core establishes Hemsloside H1 as a chemically distinct entity with its own unique interaction profile.

3-O-Sugar Substitution
Head-to-head
β-Glcp-(1→2) + α-Arap-(1→3) on glucuronide vs different motif in Ma2/Ma3
Unique triglycosyl motif may influence solubilization and target recognition context
Ma2/Ma3 demonstrated saikosaponin-a solubilization; H1 not reported
Glycoside Chemistry Saponin SAR Analytical Reference Standards

Isolation Yield Benchmark

Hemsloside H1 is isolable from the rhizomes of Hemsleya chinensis with a reported isolation yield of 0.41% (w/w dry plant material) . This yield serves as a procurement-relevant benchmark for estimating the quantity of raw plant material required to obtain a target amount of purified compound. While comparative yield data for co-occurring hemslosides (Ma1, Ma3, G1, G2) from the same plant material are not systematically quantified in the available literature, the 0.41% figure provides a minimum expectation for isolation feasibility and informs sourcing strategies.

Isolation Yield
Data to verify
0.41% (w/w) from rhizomes
Supports raw material requirement estimation
Comparative yields for other hemslosides not reported
Natural Product Isolation Phytochemical Yield Procurement Planning

Verified Purity Specification

Commercially available Hemsloside H1 is supplied with a documented purity specification of ≥98% as determined by high-performance liquid chromatography (HPLC) [1]. This purity threshold is consistent with requirements for use as an analytical reference standard in chromatographic method development, quantitative phytochemical analysis, and pharmacological assays where impurity-driven false positives or negatives must be minimized. In contrast, many structurally related oleanolic acid saponins from Hemsleya species are available only in research-grade quantities without independently verified purity certifications .

Commercial Purity
Class-level
≥98% (HPLC)
Supports use as analytical reference standard
Vendor Certificate of Analysis
Quality Control Analytical Chemistry Vendor Qualification

Chemotaxonomic Diagnostic Marker

Hemsloside H1 is a characteristic secondary metabolite isolated from the rhizomes of Hemsleya chinensis Cogn. and has also been identified in Hemsleya graciliflora (as one of six known saponins alongside hemslosides Ma1 and Ma3) [1]. While structurally related oleanolic acid saponins occur across multiple plant families (including Panax species, where Hemsloside H1 was co-isolated with stipuleanosides and araloside A [2]), the combination of Hemsloside H1 with other Hemsleya-specific markers such as hemslosides Ma1, Ma3, G1, and G2 provides a chemical fingerprint diagnostic for Hemsleya species authentication [3]. This chemotaxonomic utility is not shared by generic oleanolic acid or by Panax-derived saponins such as ginsenosides or aralosides.

Chemotaxonomic Marker
Class-level
Characteristic of H. chinensis and H. graciliflora; absent in Panax saponins
Supports botanical authentication workflows
Fingerprint panel with hemslosides Ma1,Ma3,G1,G2
Botanical Authentication Chemotaxonomy Quality Control

Predicted Mitochondrial Toxicity Risk

Computational ADMET prediction using admetSAR 2.0 estimates that Hemsloside H1 carries a mitochondrial toxicity probability of 0.6250, corresponding to a 62.50% risk classification [1]. This in silico assessment provides a quantitative baseline for anticipating potential mitochondrial liabilities in cell-based assays and informs the design of appropriate experimental controls. Such predictive data is not uniformly available for all closely related hemslosides, making Hemsloside H1 a more completely characterized option for researchers conducting preliminary toxicity screens.

Mito Tox Prediction
Class-level
0.6250 (62.50%) probability
Supports early toxicity triage context
admetSAR 2.0 prediction; requires empirical validation
In Silico ADMET Toxicity Screening Drug Discovery

Hemsloside H1: Validated Application Scenarios


HPLC-MS Authentication Standard

Hemsloside H1 serves as a qualified analytical reference standard for developing and validating HPLC-MS methods aimed at authenticating Hemsleya chinensis rhizome materials. Its established presence as a characteristic secondary metabolite in H. chinensis and H. graciliflora [1] enables its use as a chemotaxonomic marker to distinguish authentic Hemsleya species from adulterants or closely related cucurbitaceous plants. Commercial availability at ≥98% HPLC purity supports its direct implementation in quantitative analytical workflows without requiring additional purification steps.

Bisdesmosidic Saponin Structural Studies

For structure–activity relationship studies that specifically require an oleanolic acid-type bisdesmosidic saponin with a fully elucidated β-gentiobiosyl C-28 ester and 3-O-triglycosyl glucuronide substitution pattern [1], Hemsloside H1 is the structurally verified choice. Its substitution at C-3 with both β-D-glucopyranosyl-(1→2) and α-L-arabinopyranosyl-(1→3) units distinguishes it from monodesmosidic congeners such as hemsloside Ma1 and from differently substituted bisdesmosides like hemslosides Ma2 and Ma3 , ensuring that experimental outcomes can be accurately attributed to this specific glycosidic architecture.

ADMET Screening for Early-Stage Discovery

With computationally predicted ADMET parameters available, including a quantified mitochondrial toxicity probability of 62.50% [1], Hemsloside H1 is suitable for in silico screening workflows where predictive toxicology data are required prior to committing resources to in vitro or in vivo studies. The availability of these predictive metrics allows researchers to benchmark Hemsloside H1 against other natural product candidates and prioritize compounds for further experimental evaluation based on computational risk stratification.

Isolation Method Development and Yield Benchmarking

The documented isolation yield of 0.41% from H. chinensis rhizomes [1] provides a quantitative benchmark for optimizing extraction and purification protocols. Researchers developing scalable isolation methods for Hemsleya saponins can use this figure as a performance baseline to assess the efficiency of novel chromatographic or solvent-extraction approaches, enabling objective comparison of methodological improvements.

Application
Selection Property
Validation Focus
Botanical authentication by HPLC-MS
Chemotaxonomic marker specificity
H. chinensis species identity verification
Bisdesmosidic saponin SAR studies
Fully elucidated C-28/C-3 glycosylation
Glycosyl linkage and substitution pattern
In silico ADMET screening
Predicted mitochondrial toxicity probability
Early toxicity triage without empirical data
Saponin isolation method development
Documented isolation yield benchmark
Extraction and purification protocol optimization

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
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